1-(2,4-Dinitrophenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c14-12(15)8-3-4-9(10(7-8)13(16)17)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUVLVHQWONDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303449 | |
| Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14552-00-2 | |
| Record name | MLS003106475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2,4 Dinitrophenyl Pyrrolidine and Its Derivatives
Established Synthetic Pathways for Dinitrophenyl-Pyrrolidine Systems
The formation of dinitrophenyl-pyrrolidine systems is predominantly achieved through two major synthetic strategies: nucleophilic aromatic substitution (SNAr) and condensation reactions leading to imines or hydrazones.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone for the synthesis of 1-(2,4-dinitrophenyl)pyrrolidine. This reaction involves the attack of a nucleophile, in this case, pyrrolidine (B122466), on an aromatic ring that is activated by strongly electron-withdrawing groups, such as the two nitro groups in the 2,4-dinitrophenyl moiety. The presence of these groups facilitates the departure of a leaving group from the aromatic ring.
A common and direct method for the synthesis of this compound involves the reaction of a halonitrobenzene with pyrrolidine. The most frequently used substrates are 1-fluoro-2,4-dinitrobenzene (B121222) and 1-chloro-2,4-dinitrobenzene (B32670). The high electrophilicity of the carbon atom attached to the halogen, conferred by the two nitro groups, makes it susceptible to nucleophilic attack by the secondary amine, pyrrolidine.
The reaction of 1-fluoro-2,4-dinitrobenzene, often referred to as Sanger's reagent, with amines is a classic example of an SNAr reaction. wikipedia.org Although specific studies focusing solely on its reaction with pyrrolidine are detailed in broader mechanistic investigations, the principle remains the same. The fluoride (B91410) ion is an excellent leaving group in this context. Similarly, 1-chloro-2,4-dinitrobenzene readily reacts with various nucleophiles, including amines like piperidine (B6355638) and n-butylamine, to yield the corresponding N-substituted dinitrophenyl derivatives. umich.eduresearchgate.net The reaction with pyrrolidine follows a similar pathway. The general mechanism is accepted to proceed via an addition-elimination pathway, involving the formation of a Meisenheimer-type intermediate. researchgate.net However, for some halonitrobenzenes with good leaving groups, a single-step mechanism has been proposed. researchgate.net
A study on the reaction of 4-chloroquinazoline (B184009) with pyrrolidine highlights the conditions that can be employed, requiring heating at 100°C for 17 hours in the presence of potassium fluoride to yield the product. researchgate.net While not a direct analog, it provides insight into the reaction conditions for similar SNAr reactions.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1-Fluoro-2,4-dinitrobenzene | Pyrrolidine | This compound | SNAr |
| 1-Chloro-2,4-dinitrobenzene | Pyrrolidine | This compound | SNAr |
Activated aryl ethers, where a good leaving group like a methoxy (B1213986) group is present on the dinitrophenyl system, can also serve as precursors. An example is the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. mdpi.com In this synthesis, 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) is heated at reflux with pyrrolidine. mdpi.com The reaction proceeds via nucleophilic aromatic substitution, where one of the methoxy groups is displaced by pyrrolidine, yielding the final product in high yield (82%). mdpi.com This demonstrates that alkoxy groups can also function as leaving groups in SNAr reactions when the aromatic ring is sufficiently activated.
A computational study on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine further elucidates the mechanism. nih.govnih.gov It was found that the reaction follows a stepwise pathway involving the initial addition of pyrrolidine, followed by a proton transfer facilitated by another pyrrolidine molecule, which triggers the elimination of methanol. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 1,4-Dimethoxy-2,5-dinitrobenzene | Pyrrolidine | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine | 82% | mdpi.com |
Condensation Reactions and Imine/Hydrazone Formation Involving Dinitrophenyl Moieties
Condensation reactions provide an alternative route to derivatives containing the dinitrophenyl moiety linked via a double bond to a nitrogen atom. These reactions typically involve the reaction of a carbonyl compound with a hydrazine (B178648) or an amine.
2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a well-known reagent for the characterization of aldehydes and ketones. bham.ac.ukijsrst.comwikipedia.orgrroij.com It is synthesized by the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine. rroij.comorgsyn.org The resulting DNPH can then undergo condensation with a carbonyl compound to form a 2,4-dinitrophenylhydrazone. bham.ac.ukijsrst.comwikipedia.org While this does not directly yield this compound, it establishes the reactivity of the dinitrophenyl system in forming C=N bonds. The synthesis of DNPH itself is a nucleophilic aromatic substitution reaction. rroij.com
The general procedure for synthesizing DNPH involves dissolving 2,4-dinitrochlorobenzene in ethanol (B145695) and refluxing it with a hydrazine solution. orgsyn.org The product precipitates upon cooling and can be purified by recrystallization. orgsyn.org
| Reactant 1 | Reactant 2 | Product |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | 2,4-Dinitrophenylhydrazine |
The formation of imines and hydrazones from aldehydes or ketones and primary amines or hydrazines, respectively, is a reversible condensation reaction that results in a C=N double bond. bham.ac.ukresearchgate.net In the context of dinitrophenyl compounds, 2,4-dinitrophenylhydrazine is a key starting material for synthesizing 2,4-dinitrophenylhydrazones. uobaghdad.edu.iqresearchgate.net These reactions are typically acid-catalyzed and involve the nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration. bham.ac.uk
A more complex derivative, (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline, was synthesized from N-2,4-dinitrophenyl-3-phenylpyridinium chloride and pyrrolidine. researchgate.netmdpi.comallfordrugs.comresearchgate.net This reaction involves the opening of the pyridinium (B92312) ring by pyrrolidine and subsequent rearrangement to form the final dye, which contains a dinitrophenylaniline moiety. mdpi.comallfordrugs.comresearchgate.net This illustrates a more intricate synthetic pathway that still relies on the fundamental reactivity of the dinitrophenyl group and pyrrolidine.
| Reactant 1 | Reactant 2 | Product Class |
| Aldehyde/Ketone | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |
| N-2,4-dinitrophenyl-3-phenylpyridinium chloride | Pyrrolidine | (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline |
Advanced Synthetic Strategies for this compound Derivatives
Stereoselective and Enantioselective Synthesis
Chiral Auxiliaries and Catalysts in Pyrrolidine Derivatization
Chiral auxiliaries are compounds that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. Oxazolidinones are versatile chiral auxiliaries that can be used in a variety of asymmetric reactions, including Diels-Alder reactions, Michael additions, and alkylations, to produce enantiomerically enriched products. sigmaaldrich.com They are particularly valuable as they can be recycled under mild conditions. sigmaaldrich.com For instance, N-acyloxazolidinones have been successfully employed as dienophiles in Diels-Alder reactions, affording high levels of diastereoselectivity. harvard.edu
The use of chiral catalysts is another powerful approach to achieve enantioselectivity. Palladium-catalyzed asymmetric carboamination reactions have been developed for the synthesis of enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines with up to 94% ee. nih.gov This method provides a novel route to this important class of nitrogen heterocycles. nih.gov Furthermore, chiral pyrrolidine-based organocatalysts, often derived from proline, have been extensively studied and applied in a multitude of asymmetric transformations. nih.govnih.gov The introduction of different functional groups on the pyrrolidine ring allows for the fine-tuning of the catalyst's activity and selectivity. nih.gov
Enantioselective Henry Reaction Catalyzed by Pyrrolidine Organocatalysts
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that generates β-nitro alcohols, which are valuable synthetic intermediates. cbijournal.com The development of enantioselective versions of this reaction has been a major focus in organic synthesis. Chiral pyrrolidine-based organocatalysts have proven to be highly effective in promoting the enantioselective Henry reaction between aldehydes and nitroalkanes. cbijournal.com
For example, a chiral pyrrolidine-based organocatalyst has been shown to effectively catalyze the Henry reaction between various aromatic aldehydes and nitromethane, affording the corresponding β-nitroethanols with high enantioselectivities (up to 94% ee) and excellent yields. cbijournal.com This reaction proceeds efficiently at room temperature with a catalyst loading of 10 mol %. cbijournal.com The mechanism is believed to involve hydrogen-bonding interactions between the catalyst and the reactants, which directs the stereochemical outcome of the reaction. cbijournal.com The use of a base, such as triethylamine, has been found to be beneficial for the reaction, with 10 mol % providing optimal results. cbijournal.com
| Aldehyde | Catalyst Loading (mol%) | Base (mol%) | Yield (%) | ee (%) |
| Benzaldehyde | 10 | 10 | 88 | 92 |
| 4-Nitrobenzaldehyde | 10 | 10 | 90 | 94 |
| 4-Chlorobenzaldehyde | 10 | 10 | 85 | 90 |
| 4-Methylbenzaldehyde | 10 | 10 | 82 | 88 |
| Data derived from a study on enantioselective Henry reactions catalyzed by a chiral pyrrolidine-based organocatalyst. cbijournal.com |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing pyrrolidine derivatives, these principles can be applied by utilizing environmentally benign solvents (such as water), developing one-pot syntheses, and employing catalytic methods to improve atom economy and reduce waste. nih.govresearchgate.net The use of organocatalysts aligns well with green chemistry principles as it avoids the use of often toxic and expensive heavy metals. dntb.gov.ua The goal is to create synthetic pathways that are not only efficient but also environmentally sustainable. researchgate.net
The versatility of the pyrrolidine ring allows for a wide range of functionalization and derivatization reactions, leading to a diverse array of compounds with tailored properties. nih.govmdpi.com The introduction of substituents at various positions on the pyrrolidine ring can significantly impact its chemical and biological properties.
One common strategy for functionalization is the use of readily available chiral starting materials like proline and 4-hydroxyproline. mdpi.com These can be elaborated into more complex pyrrolidine derivatives. The synthesis of densely substituted pyrrolidines can also be achieved through cycloaddition reactions, such as the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides. chemistryviews.org This method allows for the creation of up to four stereogenic centers in a single step with good to excellent stereoselectivity. chemistryviews.org
Furthermore, palladium-catalyzed reactions have been employed for the arylation of N-Boc-pyrrolidine, providing a route to 2-arylpyrrolidines. nih.gov The functionalization is not limited to the carbon framework; the nitrogen atom can also be modified. For instance, the synthesis of N-prolyl sulfinamide-catalysts introduces a stereogenic sulfur atom, which can influence the outcome of catalyzed reactions. mdpi.com The development of fluorinated indolizidinone derivatives from chiral pyrrolidines highlights the potential for creating complex heterocyclic systems through a sequence of reactions including aza-Michael additions and ring-closing metathesis. nih.gov
Functionalization and Derivatization of the Dinitrophenyl Moiety
The dinitrophenyl moiety of this compound is a key target for chemical modification due to its distinct electronic properties. The two nitro groups are powerful electron-withdrawing groups, which render the aromatic ring electron-deficient. This electronic characteristic is the primary driver for the main derivatization strategy: nucleophilic aromatic substitution (S_NAr). Additionally, the nitro groups themselves can be chemically transformed, offering another avenue for creating derivatives.
The primary mechanism for modifying the dinitrophenyl ring is nucleophilic aromatic substitution (S_NAr). masterorganicchemistry.com In this reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups, such as the nitro groups, is crucial as they stabilize this intermediate, thereby accelerating the reaction. masterorganicchemistry.com For the S_NAr reaction to be efficient, the electron-withdrawing groups should be positioned ortho or para to the leaving group. masterorganicchemistry.com
In the context of a precursor like 1-chloro-2,4-dinitrobenzene, the chlorine atom is readily displaced by nucleophiles. The synthesis of this compound itself often involves the reaction of 1-chloro-2,4-dinitrobenzene with pyrrolidine, where pyrrolidine acts as the nucleophile. nih.govbyjus.com
Further derivatization of the dinitrophenyl ring in this compound would typically involve the substitution of one of the nitro groups or another suitable leaving group if present. While the nitro group is not a superb leaving group, it can be displaced by potent nucleophiles under specific conditions. More commonly, derivatization is achieved by starting with a 2,4-dinitrophenyl substrate that contains a better leaving group, such as a halogen (F, Cl, Br, I). nih.gov The reactivity order for the leaving group in S_NAr reactions is typically F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the fact that the rate-determining step is the initial nucleophilic attack. masterorganicchemistry.comnih.gov The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. youtube.com
Below are examples of nucleophiles that can be used to functionalize activated dinitrophenyl rings.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class Example |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy | 1-Methoxy-2,4-dinitrobenzene |
| Amine | Ammonia (NH₃), Piperidine | Amino, Piperidinyl | 2,4-Dinitroaniline, 1-(2,4-Dinitrophenyl)piperidine |
| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio | 2,4-Dinitrophenyl phenyl sulfide |
| Hydrazine | Hydrazine (H₂N-NH₂) | Hydrazinyl | 2,4-Dinitrophenylhydrazine |
A second significant strategy for derivatizing the dinitrophenyl moiety involves the chemical transformation of the nitro groups themselves. The reduction of nitroarenes to aminoarenes is a fundamental reaction in organic synthesis. One or both nitro groups on the dinitrophenyl ring can be selectively or fully reduced to yield amino or diamino derivatives. These resulting aromatic amines are versatile intermediates that can undergo a wide range of subsequent reactions, such as diazotization followed by Sandmeyer or related reactions to introduce a variety of other functional groups.
Common reducing agents and the resulting products are detailed in the table below.
| Reducing Agent / System | Conditions | Outcome | Product Example |
| Tin(II) chloride (SnCl₂) / HCl | Acidic medium | Reduction of both nitro groups | 1-(2,4-Diaminophenyl)pyrrolidine |
| Sodium hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Selective reduction of one nitro group | 1-(2-Amino-4-nitrophenyl)pyrrolidine or 1-(4-Amino-2-nitrophenyl)pyrrolidine |
| Catalytic Hydrogenation (H₂ / Pd, Pt, or Ni) | Pressurized H₂ gas, catalyst | Reduction of both nitro groups | 1-(2,4-Diaminophenyl)pyrrolidine |
| Iron (Fe) / Acetic Acid | Mildly acidic conditions | Reduction of both nitro groups | 1-(2,4-Diaminophenyl)pyrrolidine |
These functionalization approaches allow for the synthesis of a diverse library of derivatives based on the this compound scaffold, enabling the systematic exploration of structure-activity relationships in various chemical and biological contexts.
Mechanistic Investigations and Kinetic Studies of 1 2,4 Dinitrophenyl Pyrrolidine Reactions
Reaction Kinetics and Rate Determination
Kinetic studies of SNAr reactions involving 2,4-dinitrophenyl substrates are often conducted by monitoring the formation of the product or the disappearance of the reactant spectrophotometrically. nih.gov For instance, the release of the 2,4-dinitrophenoxide anion can be followed at its characteristic wavelength. nih.gov Such studies typically reveal second-order kinetics, being first-order in the aromatic substrate and first-order in the nucleophile.
Substituent effects play a critical role in determining the rate of nucleophilic aromatic substitution. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.com
In the case of 1-(2,4-dinitrophenyl)pyrrolidine, the two nitro groups (at positions 2 and 4) are powerful EWGs that activate the ring for nucleophilic attack. wikipedia.org Studies on analogous systems, such as the aminolysis of 2,4-dinitrophenyl benzenesulfonates, show that substituents on the non-leaving part of the molecule also influence reactivity. nih.gov For example, an electron-donating substituent on a benzenesulfonate (B1194179) leaving group was found to decrease reactivity due to stabilization of the ground state through resonance. nih.gov Conversely, electron-withdrawing substituents on the acyl group in the reactions of 2,4-dinitrophenyl furoates lead to a significant increase in reaction rates. mdpi.com
The basicity of the attacking nucleophile also has a profound effect. In the reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with primary amines, the rate of reaction increases as the basicity of the amine increases. nih.gov This relationship is often quantified using the Brønsted equation, which relates the logarithm of the rate constant to the pKₐ of the nucleophile's conjugate acid. nih.gov
The solvent in which a reaction is conducted can dramatically influence its rate and even the mechanism. researchgate.net In SNAr reactions, polar aprotic solvents are often employed. Studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) across a range of aprotic solvents revealed that the reaction is subject to base catalysis, where a second molecule of the amine facilitates proton removal in a key step. rsc.org However, in solvents with hydrogen-bond donor (HBD) properties, such as chloroform, this base catalysis is not observed. rsc.org This is because the HBD solvent can assist in stabilizing the leaving group, altering the rate-determining step. rsc.org
The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine in various alcohols shows a good correlation between the reaction rate and the solvent's polarity/polarizability, as described by parameters like the Reichardt ET(30) value. The ability of hydroxylic solvents to form hydrogen bonds is a key factor; solvents capable of stronger or more numerous hydrogen bonds, like diethylene glycol, can lead to faster reaction rates compared to simple alkanols. Computational studies on the reaction of substituted thiophenes with pyrrolidine (B122466) have also confirmed that the reaction pathway and its energy barriers are sensitive to the solvent environment, comparing gas-phase calculations to those in an ethanol (B145695) solvent model. beilstein-journals.org
Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide crucial insights into the transition state of a reaction. These values are determined by measuring the reaction rate at different temperatures and applying the Eyring equation. For SNAr reactions, activation enthalpies are typically moderate, while activation entropies are often negative, indicating a more ordered transition state compared to the reactants. nih.gov This is consistent with an associative mechanism where two molecules (the substrate and the nucleophile) combine to form the intermediate complex. libretexts.org
The following table presents activation parameters for the reaction of O-(2',4'-dinitrophenyl) 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime with various nucleophiles, including pyrrolidine.
| Nucleophile | ΔH‡ (kJ mol-1) | -ΔS‡ (J mol-1 K-1) | ΔG‡ (kJ mol-1) |
|---|---|---|---|
| Pyrrolidine | 22.2 | 193 | 79.9 |
| Cyclohexylamine | 31.8 | 170 | 82.4 |
| Ethanolamine | 29.2 | 179 | 82.4 |
Elucidation of Reaction Mechanisms
The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl rings like the 2,4-dinitrophenyl system is a two-step addition-elimination process. wikipedia.orglibretexts.org This pathway is distinct from SN1 and SN2 reactions seen in aliphatic chemistry. wikipedia.orgmasterorganicchemistry.com
Step 1 (Addition): The nucleophile (in this case, pyrrolidine) attacks the electrophilic carbon atom of the aromatic ring that bears the leaving group (e.g., a halide or another substituent). libretexts.org This step is typically the rate-determining step. nih.gov The attack results in the formation of a tetrahedral (sp³-hybridized) carbon center and disrupts the aromaticity of the ring. libretexts.orglibretexts.org The product of this step is a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group. libretexts.org This step is generally fast relative to the initial attack. masterorganicchemistry.com
For neutral nucleophiles like pyrrolidine, the initial adduct is a zwitterion, which then loses a proton, often assisted by another molecule of the amine (base catalysis), before or during the elimination of the leaving group. nih.gov
The Meisenheimer complex is a crucial, tangible intermediate in the SNAr mechanism. libretexts.orgwikipedia.org It is a negatively charged species where the charge is delocalized across the ring and, most importantly, onto the electron-withdrawing substituents. wikipedia.orgyoutube.com The stability of this complex is paramount to the feasibility of the SNAr reaction. youtube.com
In the reaction leading to this compound, the nitro groups at the ortho and para positions play a direct role in stabilizing the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgmasterorganicchemistry.com The negative charge can be delocalized onto the oxygen atoms of both nitro groups, effectively spreading the charge and lowering the energy of the intermediate. youtube.com This stabilization lowers the activation energy of the first step, facilitating the reaction. masterorganicchemistry.com While often transient, some Meisenheimer complexes are stable enough to be isolated and characterized, particularly those formed from highly electron-poor arenes like trinitrobenzene or through intramolecular cyclization to form spirocyclic complexes. wikipedia.orgnih.gov
Mechanistic Aspects of Imine and Hydrazone Formation
The formation of imines and hydrazones from carbonyl compounds is a fundamental reaction in organic chemistry, often involving a multi-step mechanism. The reaction of an aldehyde or ketone with a primary amine to form an imine, also known as a Schiff base, is a reversible, acid-catalyzed process where water is eliminated. lumenlearning.com The mechanism typically proceeds through nucleophilic addition of the amine to the carbonyl group, followed by proton transfer and subsequent dehydration. lumenlearning.comyoutube.comyoutube.com The pH of the reaction medium is crucial; optimal rates are often observed around a pH of 5. lumenlearning.com
The formation of a 2,4-dinitrophenylhydrazone, a common derivative used for the characterization of aldehydes and ketones, follows a similar mechanistic pathway. lumenlearning.comijsrst.com The reaction between 2,4-dinitrophenylhydrazine (B122626) and a carbonyl compound results in a brightly colored precipitate, serving as a classical qualitative test. lumenlearning.comijsrst.com
Mechanism of Imine Formation:
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon. lumenlearning.comyoutube.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. lumenlearning.com
Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst. lumenlearning.com
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. lumenlearning.comyoutube.com
Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. lumenlearning.comyoutube.com
Hydrazone formation, such as in the reaction with hydrazine (B178648), is an analogous process. wikipedia.orglibretexts.org These hydrazones can be key intermediates in further transformations, like the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group. libretexts.org
Table 2: Key Steps in Imine and Hydrazone Formation
| Step | Description | Key Intermediate |
| 1 | Nucleophilic addition of the amine/hydrazine to the carbonyl group. | Tetrahedral intermediate |
| 2 | Proton transfer steps to form a carbinolamine/hydrazino-alcohol. | Carbinolamine |
| 3 | Elimination of a water molecule. | Iminium ion/Diazonium-like species |
| 4 | Final deprotonation to yield the product. | Imine/Hydrazone |
Catalytic Mechanisms in Pyrrolidine-Based Organocatalysis
Pyrrolidine and its derivatives are privileged scaffolds in organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govbeilstein-journals.orgtcichemicals.com This dual reactivity allows them to catalyze a wide range of asymmetric transformations with high stereoselectivity. nih.govacs.org
In many pyrrolidine-catalyzed reactions, the catalytic cycle begins with the formation of an iminium ion from the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl compound. nih.gov This activation enhances the electrophilicity of the α-carbon of the carbonyl compound, making it susceptible to nucleophilic attack. Alternatively, reaction with an α,β-unsaturated carbonyl compound can lead to the formation of a dienamine or trienamine, which can participate in various cycloaddition and conjugate addition reactions. mdpi.com
The stereochemical outcome of these reactions is often controlled by the specific structure of the pyrrolidine catalyst. For example, the presence of bulky substituents on the pyrrolidine ring can create a specific chiral environment that directs the approach of the reactants, leading to high enantioselectivity. beilstein-journals.org The development of bifunctional organocatalysts, which contain both a pyrrolidine moiety for enamine/iminium ion formation and another functional group for hydrogen bonding or other non-covalent interactions, has further expanded the scope and efficiency of these catalytic systems. nih.gov
Advanced Characterization Techniques and Spectroscopic Analysis Methodologies
Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural assignment of 1-(2,4-dinitrophenyl)pyrrolidine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment of each atom, allowing for the unambiguous elucidation of the molecular structure.
For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the aromatic dinitrophenyl ring and the aliphatic pyrrolidine (B122466) ring.
Aromatic Protons: The dinitrophenyl group would show three protons in the aromatic region (typically δ 7.0-9.0 ppm). The proton positioned between the two nitro groups is expected to be the most deshielded and appear at the furthest downfield chemical shift. The other two aromatic protons would also exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons.
Pyrrolidine Protons: The pyrrolidine ring contains eight protons. The two methylene (B1212753) groups adjacent to the nitrogen atom (N-CH₂) are directly influenced by the electron-withdrawing dinitrophenyl ring and would appear as multiplets at a downfield position compared to the other two methylene groups (β-protons).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov
Aromatic Carbons: Six signals would correspond to the carbons of the dinitrophenyl ring. The carbons bearing the nitro groups would be significantly deshielded.
Pyrrolidine Carbons: Two signals would be expected for the two pairs of equivalent methylene carbons in the pyrrolidine ring, with the carbons adjacent to the nitrogen appearing at a lower field. researchgate.net
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment. While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated based on data from analogous structures like 1-(2',4'-dinitrophenyl) pyrazoles and various pyrrolidine derivatives. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on analogous compounds.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H | 7.5 - 9.0 | - |
| Pyrrolidine N-CH₂ | ~3.5 - 4.0 | ~50 - 55 |
| Pyrrolidine CH₂ | ~2.0 - 2.5 | ~20 - 25 |
| Aromatic C-N | - | ~145 - 150 |
| Aromatic C-NO₂ | - | ~140 - 148 |
| Aromatic C-H | - | ~115 - 130 |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would arise from the nitro groups (NO₂), which exhibit strong, characteristic symmetric and asymmetric stretching vibrations. The aromatic ring gives rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching absorptions above 3000 cm⁻¹. The aliphatic pyrrolidine ring will show C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The C-N stretching vibration, linking the pyrrolidine nitrogen to the dinitrophenyl ring, would also be observable.
Table 2: Characteristic IR Absorption Bands for this compound This table is based on typical functional group absorption regions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |
| Aryl C-N | Stretch | 1250 - 1360 | Medium |
The specific positions and intensities of these bands can provide a unique fingerprint for the compound, allowing for its identification and the confirmation of the presence of its constituent functional groups. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as the dinitrophenyl group in this compound.
The UV-Vis spectrum of this compound is expected to show strong absorption bands due to π → π* and n → π* electronic transitions within the highly conjugated dinitrophenyl system. The electron-withdrawing nitro groups and the nitrogen atom of the pyrrolidine ring influence the electronic structure and thus the absorption maxima (λ_max). The spectrum of the closely related 2,4-dinitrophenylhydrazine (B122626) typically shows intense peaks around 235 nm and 353 nm, which can be assigned to π → π* and n → π* transitions of the aromatic system. researchgate.net A similar profile would be anticipated for this compound, with the exact λ_max values being sensitive to the solvent used for the analysis.
Table 3: Expected UV-Vis Absorption Maxima for this compound This table is based on data from analogous compounds.
| Electronic Transition | Expected λ_max (nm) | Associated Chromophore |
|---|---|---|
| π → π | ~230 - 260 | Dinitrophenyl ring |
| n → π | ~350 - 380 | Dinitrophenyl ring and nitro groups |
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound (C₁₀H₁₁N₃O₄), the molecular weight is 237.21 g/mol . High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the molecular formula.
Electron ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, creating a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound would likely involve characteristic losses of the nitro groups (NO₂), as well as cleavage of the pyrrolidine ring. Common fragmentation pathways for related pyrrolidine derivatives include the loss of small, stable neutral molecules. mjcce.org.mk
Table 4: Key Fragments in the Mass Spectrum of N-2,4-Dinitrophenylpyrrolidine
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 237 | [M]⁺ | Molecular Ion |
| 220 | [M-OH]⁺ or [M-NH]⁺ | Loss of hydroxyl or amino radical |
| 191 | [M-NO₂]⁺ | Loss of a nitro group |
| 189 | - | Further fragmentation |
| 149 | - | Complex rearrangement and fragmentation |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, one can determine the exact positions of all atoms in the molecule, providing detailed information on bond lengths, bond angles, and torsional angles.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the properties of the compound and the matrix it is in.
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be effective, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.govsielc.com Detection is typically achieved using a UV detector, set to a wavelength where the dinitrophenyl chromophore absorbs strongly (e.g., ~254 nm or ~360 nm). This method can provide quantitative information about the purity of a sample by comparing the peak area of the main component to those of any impurities. nih.gov
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis. GC-MS provides both separation and structural information, making it a powerful tool for identifying the compound and any volatile impurities. Methods developed for the analysis of 2,4-dinitrophenol (B41442) could be adapted for this purpose. nih.gov
These chromatographic methods are essential for quality control, ensuring that the compound is of sufficient purity for its intended application and for obtaining accurate results in other analytical tests.
Computational Chemistry and Theoretical Approaches for 1 2,4 Dinitrophenyl Pyrrolidine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it an ideal tool for investigating molecules of the size and complexity of 1-(2,4-dinitrophenyl)pyrrolidine.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a 6-311G basis set, are commonly employed for this purpose.
The geometry of this compound is characterized by the puckered envelope or twisted-half-chair conformation of the pyrrolidine (B122466) ring attached to the planar 2,4-dinitrophenyl group. The C-N bond connecting the pyrrolidine ring to the aromatic ring is of particular interest, as its length and the dihedral angle with respect to the phenyl ring can influence the degree of electronic communication between the two moieties. In related N-aryl-substituted pyrazolines, the N1–C6 distance (the bond between the heterocyclic nitrogen and the phenyl carbon) is found to be around 1.36 Å, which is shorter than a typical C-N single bond, suggesting some degree of electronic delocalization. acs.org
The electronic structure is significantly influenced by the powerful electron-withdrawing nature of the two nitro groups on the phenyl ring. This leads to a considerable polarization of the molecule, with electron density being pulled from the pyrrolidine nitrogen towards the dinitrophenyl ring. This polarization is a key determinant of the molecule's chemical and physical properties.
Table 1: Expected Optimized Geometrical Parameters for this compound based on DFT Calculations on Analogous Structures.
| Parameter | Expected Value Range | Description |
| C-N (Pyrrolidine-Phenyl) Bond Length | 1.36 - 1.40 Å | Shorter than a typical C-N single bond, indicating partial double bond character. |
| C-N (Nitro) Bond Lengths | 1.47 - 1.49 Å | Typical for nitroaromatic compounds. |
| N-O (Nitro) Bond Lengths | 1.21 - 1.23 Å | Characteristic of the nitro group. |
| C-N-C (Pyrrolidine) Bond Angle | ~110 - 112° | Reflects the sp³ hybridization of the nitrogen atom. |
| Dihedral Angle (Pyrrolidine-Phenyl) | Variable | Influences the extent of π-system conjugation. |
Note: These values are estimations based on computational studies of structurally similar N-aryl heterocyclic and nitroaromatic compounds.
DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: By calculating the nuclear shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the dinitrophenyl ring are expected to be significantly deshielded (shifted to higher ppm values) due to the strong electron-withdrawing effect of the nitro groups. The protons on the pyrrolidine ring will also be influenced, with those closer to the nitrogen atom showing a downfield shift. Computational methods have shown good agreement with experimental NMR data for a variety of organic molecules, including those with nitro groups. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the dinitrophenyl ring. The attachment of the electron-donating pyrrolidine ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted dinitrobenzene, due to intramolecular charge transfer (ICT) from the nitrogen lone pair to the electron-deficient aromatic ring. TD-DFT calculations have been successfully used to predict the UV-Vis spectra of various nitroaromatic and heterocyclic compounds. mdpi.comrsc.org
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. The calculated spectrum for this compound would show characteristic peaks for the symmetric and asymmetric stretching of the NO₂ groups (typically in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively), C-N stretching vibrations, and the various C-H and C-C vibrations of the aromatic and pyrrolidine rings.
DFT is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This includes locating the transition states that connect reactants to products and calculating the activation energies.
A key reaction involving this compound is its formation via the nucleophilic aromatic substitution (SₙAr) reaction between 1-chloro-2,4-dinitrobenzene (B32670) and pyrrolidine. researchgate.net Computational studies of similar SₙAr reactions have detailed the mechanism, which typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.netchemicalbook.com
DFT calculations can model this pathway by:
Optimizing the geometries of the reactants (1-chloro-2,4-dinitrobenzene and pyrrolidine), the Meisenheimer intermediate, the transition states, and the products.
Calculating the relative energies of these species to construct a reaction energy profile.
Analyzing the electronic structure of the transition state to understand the nature of bond formation and breaking.
For the reaction of 1-chloro-2,4-dinitrobenzene with pyrrolidine, the first step, the nucleophilic attack of the pyrrolidine nitrogen on the carbon bearing the chlorine atom, is often the rate-determining step. The presence of two nitro groups is crucial as they stabilize the negative charge in the Meisenheimer intermediate through resonance. In some cases, particularly with highly reactive nucleophiles or in non-polar solvents, a concerted (single-step) mechanism has been proposed and investigated computationally. acs.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring and the nitrogen atom, reflecting its nucleophilic character. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 2,4-dinitrophenyl ring, particularly on the nitro groups and the aromatic carbons, indicating its electrophilic nature. The strong electron-withdrawing nitro groups significantly lower the energy of the LUMO. The energy gap for this molecule is expected to be relatively small, suggesting it is a reactive species.
Table 2: Representative HOMO-LUMO Energies and Energy Gaps for Related Nitroaromatic Compounds from DFT Calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| p-Nitroaniline | -6.89 | -3.00 | 3.89 |
| 2,4-Dinitroaniline | -7.50 | -3.80 | 3.70 |
| N-Phenyl-2,4-dinitroaniline | -6.75 | -3.25 | 3.50 |
Note: These are representative values from DFT calculations on similar compounds and the exact values for this compound will depend on the specific computational method and basis set used. A lower HOMO-LUMO gap generally indicates higher reactivity. thaiscience.info
The Fukui function, f(r), is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgfaccts.de It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.
f⁺(r): Indicates the propensity of a site to undergo a nucleophilic attack (electron acceptance). For this compound, the highest values of f⁺(r) are expected on the carbon atoms of the dinitrophenyl ring, particularly those ortho and para to the nitro groups.
f⁻(r): Indicates the propensity of a site to undergo an electrophilic attack (electron donation). The highest values of f⁻(r) are anticipated to be on the nitrogen atom of the pyrrolidine ring.
f⁰(r): Predicts reactivity towards radical attack.
Condensed Fukui functions provide these reactivity indices for each atom in the molecule. These indices, along with other global reactivity descriptors like chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies to provide a comprehensive picture of the molecule's reactivity. Studies on nitroaromatic systems have shown that Fukui functions are valuable in understanding their reactivity patterns. nih.govtandfonline.comrutgers.edu
Molecular Dynamics (MD) Simulations in Pyrrolidine Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules in different environments, such as in solution.
For this compound, MD simulations can be employed to:
Investigate the conformational flexibility of the pyrrolidine ring and the rotation around the C-N bond connecting it to the dinitrophenyl group.
Study the solvation of the molecule in different solvents, analyzing the arrangement of solvent molecules around the polar nitro groups and the nonpolar regions of the molecule.
Explore the interactions of this compound with other molecules or surfaces.
MD simulations on various pyrrolidine derivatives have been used to understand their interactions with biological targets, such as proteins, and to study their dynamic behavior in solution. nih.govnih.govtandfonline.com Similarly, simulations of nitroaromatic compounds have provided insights into their interactions with their environment and their dynamic properties. rutgers.edumdpi.com An MD simulation of this compound in a solvent like water or an organic solvent would reveal the time-dependent behavior of its structure and its interactions with the surrounding medium, which are crucial for understanding its properties in a realistic chemical context.
Quantum Chemical Parameters and Their Correlation with Reactivity
Computational chemistry provides a powerful lens for understanding the electronic structure and reactivity of molecules like this compound. Through methods like Density Functional Theory (DFT), it is possible to calculate a variety of quantum chemical parameters that offer insights into the molecule's behavior in chemical reactions. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges, often analyzed through methods like Mulliken population analysis.
The electronic properties and reactivity of this compound are largely governed by its distinct structural components: the electron-donating pyrrolidine ring and the strongly electron-withdrawing 2,4-dinitrophenyl group. Theoretical calculations are crucial for quantifying the interplay of these electronic effects.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are the frontier orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals are fundamental in predicting a molecule's reactivity.
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential, which is the energy required to remove an electron from a molecule. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile. In this compound, the nitrogen atom of the pyrrolidine ring is expected to significantly contribute to the HOMO, making it the primary site for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is associated with the electron affinity, the energy released when a molecule accepts an electron. A lower LUMO energy suggests a higher propensity to accept electrons from a nucleophile. For this compound, the LUMO is expected to be predominantly located on the electron-deficient 2,4-dinitrophenyl ring, particularly on the carbon atoms attached to the nitro groups. This makes the aromatic ring susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is needed for electronic excitation. The presence of both a strong electron-donating group (pyrrolidine) and a strong electron-withdrawing group (dinitrophenyl) in the same molecule often leads to a smaller HOMO-LUMO gap, indicating a propensity for intramolecular charge transfer and enhanced reactivity.
| Parameter | Significance in Relation to Reactivity |
|---|---|
| EHOMO (Energy of HOMO) | Indicates electron-donating ability; a higher value suggests greater reactivity towards electrophiles. |
| ELUMO (Energy of LUMO) | Indicates electron-accepting ability; a lower value suggests greater reactivity towards nucleophiles. |
| ΔE (HOMO-LUMO Gap) | Reflects kinetic stability and overall reactivity; a smaller gap indicates higher reactivity. |
Mulliken Atomic Charges
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. These charges provide a picture of the electron distribution and can help identify electrophilic and nucleophilic sites.
In this compound, theoretical calculations would likely show:
A significant negative charge on the nitrogen atom of the pyrrolidine ring, confirming its nucleophilic character.
Positive charges on the carbon atoms of the dinitrophenyl ring, especially those bonded to the nitro groups, indicating their electrophilic nature.
The oxygen atoms of the nitro groups would carry substantial negative charges due to their high electronegativity.
These charge distributions are instrumental in understanding the molecule's electrostatic potential and how it interacts with other reagents. The sites with the highest positive and negative charges are often the most reactive centers for nucleophilic and electrophilic attacks, respectively.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These descriptors provide a more nuanced understanding of reactivity than the frontier orbital energies alone.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | ω = μ2/(2η) where μ ≈ (EHOMO + ELUMO)/2 | Measures the overall electrophilic nature of a molecule. A higher value indicates a better electrophile. |
For this compound, a high electrophilicity index (ω) would be expected due to the strongly electron-withdrawing nature of the dinitrophenyl group. This would classify the molecule as a strong electrophile, which is consistent with its known reactivity in, for example, nucleophilic aromatic substitution reactions. The chemical hardness and softness values would provide a quantitative measure of its stability and reactivity, directly linked to the HOMO-LUMO gap.
Research Applications and Functional Development of 1 2,4 Dinitrophenyl Pyrrolidine Systems
Medicinal Chemistry and Biological Activity Probing
The 1-(2,4-dinitrophenyl)pyrrolidine framework serves as a valuable starting point for medicinal chemists. The pyrrolidine (B122466) moiety is a five-membered saturated nitrogen-containing heterocycle that is a core structure in numerous bioactive molecules and natural alkaloids like nicotine (B1678760) and hygrine. frontiersin.orgwikipedia.org Its non-planar, sp3-hybridized nature allows for the efficient exploration of three-dimensional pharmacophore space, a key factor in achieving target selectivity and potent biological activity. nih.gov The dinitrophenyl group, on the other hand, is frequently employed in the synthesis of compounds with diverse biological activities and as a chemical handle for studying molecular interactions. allfordrugs.comacs.org The fusion of these two moieties creates a system ripe for investigation across various therapeutic areas.
The pyrrolidine ring is a crucial pharmacophore in drug discovery, forming the backbone of numerous approved drugs with applications ranging from antihypertensives to antiepileptics. frontiersin.orgnih.gov Its structural features can be extensively modified, with substitutions at the N1, 3rd, and 5th positions offering significant opportunities to optimize biological activity and enhance target-specific interactions. bohrium.comnih.gov The 2,4-dinitrophenyl component is also a recognized pharmacophore, particularly in the context of identifying enzyme inhibitors and probing active sites. For instance, it is a key feature in inhibitors of certain enzymes and has been used to prepare various biologically active molecules. acs.orgmdpi.com
The combination within the this compound system allows for the development of new chemical entities where the pyrrolidine ring anchors the molecule to a biological target, while the dinitrophenyl group can contribute to binding affinity, modulate electronic properties, or act as a reactive probe. Research into functionalized derivatives, such as 4-amino-1-(2,4-dinitrophenyl)pyrrolidin-2-one, underscores the utility of this scaffold as a template for generating novel bioactive compounds. nih.gov
While direct studies on the antidiabetic activity of this compound are not prominent, the broader class of pyrrolidine derivatives has garnered significant attention as a source of novel antidiabetic agents. researchgate.net These compounds have been shown to target key enzymes involved in glucose metabolism, offering new mechanisms for managing type 2 diabetes mellitus. tandfonline.comnih.gov
Key enzymatic targets for pyrrolidine-based antidiabetics include:
Dipeptidyl Peptidase-4 (DPP-4): Pyrrolidine-based inhibitors of DPP-4 prevent the breakdown of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glycemic control. tandfonline.com These inhibitors form specific interactions with catalytic residues within the hydrophobic pockets of the DPP-4 enzyme. tandfonline.com
α-Amylase and α-Glucosidase: These enzymes are critical for carbohydrate digestion. nih.gov By inhibiting their function, pyrrolidine derivatives can slow the absorption of glucose from the gut, mitigating post-meal spikes in blood sugar. nih.govnih.gov
The established success of the pyrrolidine scaffold in this area suggests that this compound could serve as a foundational structure for designing new enzyme inhibitors.
| Pyrrolidine Derivative Class | Enzyme Target | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine | DPP-4 | 0.022 µM | tandfonline.com |
| Rhodanine-fused spiro[pyrrolidine-2,3′-oxindoles] | α-Amylase | 1.49 ± 0.10 µM to 3.06 ± 0.17 µM | nih.gov |
| 4-hydroxymethyl-1-methyl pyrrolidine derivatives | α-Glucosidase | 1.116 µM | tandfonline.com |
| Pyrrolidine Sulphonamide Derivatives | DPP-4 | 11.32 ± 1.59 µM | frontiersin.orgresearchgate.net |
| N-Boc proline amide (4-methoxy analogue) | α-Amylase | 26.24 µg/mL | nih.gov |
| N-Boc proline amide (4-methoxy analogue) | α-Glucosidase | 18.04 µg/mL | nih.gov |
The pyrrolidine scaffold is present in numerous compounds investigated for anticancer activity, with mechanisms that include apoptosis induction, cell cycle arrest, and kinase inhibition. tandfonline.com Concurrently, the related compound 2,4-dinitrophenol (B41442) (2,4-DNP) has been shown to disturb the energy metabolism of cancer cells and enhance the cytotoxic effects of classical chemotherapeutics like cisplatin (B142131) and etoposide (B1684455) in certain prostate cancer cell lines. nih.gov This suggests that combining the pyrrolidine and dinitrophenyl moieties could yield compounds with dual or synergistic anticancer effects.
Target interaction analysis for such systems could focus on pathways where both moieties might play a role. For example, the KEAP1-NRF2 pathway, a critical regulator of cellular response to oxidative stress, is often dysregulated in cancer. nih.gov NRF2 activation can protect cancer cells, and inhibitors of the KEAP1-NRF2 interaction are being explored as a therapeutic strategy. nih.govresearchgate.net A molecule like this compound could be investigated for its ability to modulate such protein-protein interactions, a key area in modern cancer drug design. researchgate.net Furthermore, pyrrolidine-containing hybrids have demonstrated significant cytotoxicity against various cancer cell lines, including those of breast, colon, and gastric cancers. nih.gov
Bacterial infections pose a growing global health threat due to rising antimicrobial resistance, driving the search for novel antibacterial agents. nih.gov Pyrrolidine derivatives have emerged as a promising class of compounds in this field. nih.gov The pyrrolidine ring is a component of natural antibiotics like anisomycin (B549157) and has been incorporated into synthetic compounds targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. frontiersin.org
The dinitrophenyl group also has relevance in this area. For instance, a pleuromutilin (B8085454) derivative featuring a 4-nitrophenyl group demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The combination of a pyrrolidine ring with a dinitrophenyl group in a single molecule could lead to compounds with significant antibacterial potential. Research has shown that specific pyrrolidine derivatives exhibit potent activity against Gram-positive bacteria.
| Pyrrolidine Derivative | Target Microorganism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 6-(pyrrolidin-2-yl)DAPG | Staphylococcus aureus | 2 µg/mL | nih.gov |
| Bacillus cereus | 4 µg/mL | nih.gov | |
| 6-(piperidin-2-yl)DAPG | Staphylococcus aureus | 2 µg/mL | nih.gov |
| Bacillus cereus | 2 µg/mL | nih.gov | |
| Azo-pyrrolidine dione (B5365651) derivative | Staphylococcus aureus | 16 µg/mL | nih.gov |
| Azo-pyrrolidine dione derivative | Vibrio cholera | 16-64 µg/mL | nih.gov |
The pyrrolidine nucleus is a key structural feature in a number of established anticholinergic drugs. frontiersin.org These agents work by blocking the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors and are used to treat a variety of conditions. Examples of drugs containing the pyrrolidine ring include procyclidine, used in the treatment of parkinsonism, and glycopyrronium, which is used to reduce secretions. frontiersin.orgdrugbank.com
The development of novel anticholinergic agents has involved the synthesis of various pyrrolidine derivatives. For example, research has been conducted on the synthesis and anticholinergic activity of compounds like 1,1-dialkyl-3-diphenylmethylene-2,4-dimethylpyrrolidinium halides. nih.gov The established importance of the pyrrolidine scaffold in this pharmacological class makes it a continuous focus for the design of new molecules with potentially improved selectivity and efficacy. nih.gov
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. The this compound system is an excellent candidate for such investigations. The distinct chemical nature of its two core components allows for systematic modifications to probe their respective contributions to a given biological effect. nih.govnih.gov
Key SAR insights from related pyrrolidine systems include:
Antidiabetic Activity: For DPP-4 inhibitors, the stereochemistry and substituents on the pyrrolidine ring, as well as the nature of the linker, are critical for potency. nih.govbohrium.comresearchgate.net For α-amylase inhibitors, the substituents on fused ring systems play a crucial role in determining inhibitory strength. nih.gov
Antibacterial Activity: SAR studies have been crucial in optimizing pyrrolidine derivatives as antibacterial agents, highlighting how different functional groups on the pyrrolidine scaffold affect activity against various bacterial strains. nih.gov
LTA4 Hydrolase Inhibition: SAR studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine identified key structural requirements for potent inhibition of this pro-inflammatory enzyme. nih.gov
By systematically altering the substitution patterns on either the pyrrolidine or the dinitrophenyl ring of the title compound, researchers can map the structural requirements for interaction with biological targets, guiding the rational design of more potent and selective agents. nih.gov
Fluorescent Probes and Chemosensors
The development of fluorescent probes and chemosensors for the selective detection of various analytes is a key area of research where this compound and its derivatives have shown considerable promise.
The fundamental design principle behind the use of the 2,4-dinitrophenyl (DNP) group as a recognition unit in fluorescent probes lies in its strong electron-withdrawing nature. The two nitro groups on the aromatic ring render the carbon atom to which the pyrrolidine is attached (C-1) highly electrophilic. This makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.
In a typical sensor design, the DNP-pyrrolidine moiety acts as a "recognition and signaling" unit. The DNP group can be attached to a fluorophore, and in its initial state, the fluorescence of the system is often quenched. This quenching can occur through various mechanisms, such as photoinduced electron transfer (PET) from the fluorophore to the electron-deficient DNP group. Upon reaction with a specific nucleophilic analyte, the DNP-analyte adduct is formed and cleaved from the fluorophore. This cleavage disrupts the quenching process, leading to a "turn-on" fluorescent signal. The specificity of the probe is determined by the reactivity of the DNP group towards different nucleophiles under specific conditions.
The SNAr reactivity of the dinitrophenyl group makes it an excellent candidate for detecting biologically important thiols like thiophenol and glutathione (B108866). These analytes are crucial in various physiological and pathological processes. Probes incorporating a dinitrophenyl ether or a similar reactive site can selectively react with these thiols, leading to a measurable change in fluorescence. For instance, the lone pair of electrons on the sulfur atom of a thiol can attack the electron-deficient aromatic ring of the DNP moiety, displacing the pyrrolidine group and forming a more stable thioether linkage. This reaction forms the basis for the detection mechanism.
While the direct use of this compound as a fluorescent probe for pyrrolidine itself is less common, derivatives built upon the dinitrophenyl-pyrrolidine scaffold have been developed for detecting other amines. For example, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been synthesized and utilized as a chiral derivatizing reagent for the sensitive detection of chiral amines and amino acid methyl esters via mass spectrometry. researchgate.net In this case, the dinitrophenyl-pyrrolidine core serves as a reactive handle to tag the analytes of interest.
| Analyte | Sensing Principle | Typical Probe Structure | Detection Outcome |
|---|---|---|---|
| Thiophenol | Nucleophilic Aromatic Substitution (SNAr) | Fluorophore-DNP Ether | Fluorescence "turn-on" |
| Glutathione (GSH) | Nucleophilic Aromatic Substitution (SNAr) | Fluorophore-DNP Ether/Thioether | Fluorescence "turn-on" |
| Chiral Amines | Derivatization Agent | Dinitrophenyl-pyrrolidine-2-carboxylate derivative | Enantioseparation and Mass Spectrometric Detection |
The ability of dinitrophenyl-based probes to selectively react with and signal the presence of specific biological analytes makes them valuable tools for bioimaging. Fluorescent probes that exhibit a "turn-on" response upon reacting with analytes like glutathione can be used to visualize the distribution and concentration of these species within living cells. For example, a probe that is initially non-fluorescent can be introduced into a cellular environment. In regions with high concentrations of glutathione, the probe will be activated, and the resulting fluorescence can be observed using microscopy techniques. This allows for the real-time monitoring of dynamic cellular processes and the identification of abnormal analyte levels associated with disease states.
Advanced Materials Science Applications
Beyond its use in sensing, the this compound structure is being explored for its potential in creating advanced materials with tailored properties.
The dinitrophenyl moiety, with its electron-withdrawing nitro groups, can influence the electronic properties of a molecule, making it a candidate for use in photosensitizing materials. Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species (ROS). While specific examples of photosensitizers based directly on this compound are not yet widely reported in mainstream literature, the fundamental properties of the dinitrophenyl group suggest a potential for such applications. The strong absorption of light and the potential for intersystem crossing to a triplet state are key characteristics of photosensitizers, and the electronic structure of dinitrophenyl-containing compounds could be engineered to enhance these properties.
The reactivity of the dinitrophenyl group makes this compound a useful monomer or building block for the synthesis of functional polymers. The nucleophilic aromatic substitution reaction can be employed to incorporate this unit into a polymer backbone or as a pendant group. This allows for the creation of materials with specific recognition capabilities or reactive sites. For instance, a polymer functionalized with dinitrophenyl-pyrrolidine units could be used for affinity chromatography to selectively capture and separate analytes containing nucleophilic groups. Furthermore, the pyrrolidine component itself can be a site for further chemical modification, adding another layer of versatility to the design of complex, multi-functional materials. The related compound, (S)-N-(2,4-dinitrophenyl) pyrrolidine-2-carboxamide, has been shown to be an effective organocatalyst, highlighting the functional potential of the dinitrophenyl-pyrrolidine scaffold in promoting chemical reactions. ajgreenchem.com
Catalysis and Asymmetric Synthesis
The pyrrolidine scaffold is a privileged structure in organocatalysis, a field that utilizes small, metal-free organic molecules to catalyze chemical reactions. nih.gov The development of pyrrolidine-based catalysts has provided powerful tools for the construction of complex chiral molecules. nih.gov
Pyrrolidine-based organocatalysts are renowned for their ability to promote a wide array of chemical transformations with high efficiency and stereoselectivity. nih.govmdpi.com Their catalytic activity often stems from their ability to form key intermediates, such as enamines or iminium ions, with carbonyl compounds. nih.govacs.org This activation mode allows for a range of reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions, to proceed under mild conditions. nih.govrsc.org
The versatility of the pyrrolidine framework allows for extensive structural modifications to fine-tune catalytic activity and selectivity. nih.gov By altering the substituents on the pyrrolidine ring, researchers can modulate the catalyst's steric and electronic properties to suit specific substrates and reactions. For instance, the introduction of bulky groups at the C-2 position can enhance enantioselectivity by creating a more defined chiral environment. acs.org The development of catalysts derived from proline, prolinol, and diarylprolinol showcases the diverse structural landscape of these organocatalysts. mdpi.com
The basicity and nucleophilicity of the pyrrolidine nitrogen are critical to its catalytic function. acs.org The 2,4-dinitrophenyl group in this compound is a strong electron-withdrawing group. This significantly reduces the basicity and nucleophilicity of the pyrrolidine nitrogen compared to many other substituted pyrrolidines used in organocatalysis. acs.org While this property might render it less suitable for traditional enamine catalysis, it opens up possibilities for different reactivity patterns or for the compound to serve as a precursor or a component in more complex catalytic systems.
Enantioselective transformations, which selectively produce one of two mirror-image enantiomers of a chiral molecule, are of paramount importance in medicinal chemistry and materials science. Pyrrolidine-based organocatalysts are instrumental in achieving high levels of enantioselectivity. mdpi.commdpi.com The catalyst's chiral scaffold directs the approach of the reacting molecules, favoring the formation of one enantiomer over the other. nih.gov
The mechanism of stereoselection often involves the formation of a transient covalent bond between the catalyst and one of the substrates, forming a chiral enamine or iminium ion. nih.govacs.org This intermediate then reacts with the second substrate within a sterically constrained environment defined by the catalyst's structure. For example, in diarylprolinol silyl (B83357) ether-catalyzed reactions, the bulky diarylmethyl and silyl groups effectively shield one face of the reactive intermediate, leading to high enantiomeric excesses. nih.govrsc.org
While direct catalytic applications of this compound itself are not extensively documented in the context of mainstream organocatalysis, its structural motif is relevant. The dinitrophenyl group is a well-known moiety in other areas of chemical research, and its strong electron-withdrawing nature could be exploited in novel catalytic designs. For instance, it could be used to modulate the reactivity of a metal center in a coordination complex or to influence the pKa of a nearby functional group in a bifunctional catalyst. The development of highly substituted pyrrolidines for creating stereogenic quaternary centers highlights the ongoing innovation in this field, suggesting that even unconventional pyrrolidine derivatives could find a niche in asymmetric synthesis. rsc.org
Environmental Chemistry Research
The presence of dinitrophenyl compounds in the environment, largely due to industrial activities, has prompted significant research into their fate, transport, and remediation. cdc.govnih.gov These compounds are often toxic and resistant to natural degradation processes. researchgate.netnih.gov
Dinitrophenyl compounds, including 2,4-dinitrophenol (2,4-DNP), can enter the environment through manufacturing processes, use as chemical intermediates, and from hazardous waste sites. cdc.govnih.gov Once released, they can undergo various transformation processes, with biodegradation being a key pathway for their eventual destruction in soil and water. cdc.gov
Microbial degradation of dinitrophenols can occur under both aerobic and anaerobic conditions. hibiscuspublisher.com Under aerobic conditions, bacteria can utilize 2,4-DNP as a source of carbon and nitrogen. hibiscuspublisher.com The degradation pathways often involve initial reduction of a nitro group to an amino group or replacement of a nitro group with a hydroxyl group. hibiscuspublisher.comresearchgate.net For example, some bacterial strains initiate degradation through a dioxygenase attack, leading to the release of nitrite (B80452) and the formation of catechols, which are then further metabolized. nih.govnih.gov In other pathways, a hydride-Meisenheimer complex is formed as an intermediate. hibiscuspublisher.com
Anaerobic degradation of 2,4-DNP has also been observed, often involving the reduction of the nitro groups to form aminophenols. hibiscuspublisher.com The complete mineralization of these compounds can sometimes be achieved by a consortium of different microorganisms, where one species performs the initial transformation and another degrades the resulting intermediates. hibiscuspublisher.comnih.gov For instance, the degradation of 2,4-dinitroanisole (B92663) (DNAN), a related compound, was shown to proceed via its transformation to 2,4-DNP by one bacterial strain, which was then degraded by another. nih.gov
The position of the nitro groups on the aromatic ring significantly influences the degradation pathway and rate. nih.govmdpi.com The electron-deficient nature of the dinitrophenyl ring makes it susceptible to reductive attack but resistant to oxidative attack by some enzymes. mdpi.com
Table 1: Examples of Microbial Degradation Pathways for 2,4-Dinitrophenol (2,4-DNP)
| Organism/System | Condition | Key Intermediate(s) | Reference(s) |
| Rhodococcus imtechensis RKJ300 | Aerobic | Hydride-Meisenheimer complex | hibiscuspublisher.com |
| Burkholderia sp. strain KU-46 | Aerobic | 4-nitrophenol, benzoquinone | hibiscuspublisher.com |
| Rhodococcus sp. B1 | Aerobic | 3-nitroadipic acid | hibiscuspublisher.com |
| Cyanobacterial consortium | Aerobic | 2-amino-4-nitrophenol | hibiscuspublisher.com |
| Upflow anaerobic sludge blanket (UASB) | Anaerobic | Aminophenols | hibiscuspublisher.com |
Due to the toxicity and persistence of dinitrophenyl compounds in water, various methods have been developed for their removal. researchgate.net Adsorption is considered a highly effective and versatile technique for removing these pollutants from aqueous solutions. researchgate.net
Activated carbon is a widely used adsorbent due to its high porosity, large surface area, and favorable surface chemistry. researchgate.netyoutube.com The mechanism of adsorption of dinitrophenols onto activated carbon involves a combination of physical and chemical interactions. youtube.com The effectiveness of the removal is influenced by several factors, including the pH of the solution, contact time, initial pollutant concentration, and the adsorbent dose. researchgate.net The pH is particularly important as it affects the surface charge of the adsorbent and the chemical form of the dinitrophenol. researchgate.net For 2,4-DNP, which is an acidic compound, adsorption is generally more favorable at lower pH values.
The adsorption process is often modeled using isotherms like the Langmuir and Freundlich models to describe the equilibrium between the adsorbent and the adsorbate. Kinetic studies, often fitting pseudo-first-order or pseudo-second-order models, provide insights into the rate of adsorption.
Besides commercially available activated carbon, researchers have explored the use of low-cost adsorbents derived from agricultural waste, such as date stones, which have shown high removal capacity for 2,4-DNP. Other materials, like industrial byproducts (e.g., red mud), have also been investigated for their potential in adsorbing these pollutants. researchgate.net These studies aim to develop more economical and sustainable water treatment technologies. scielo.org.za
Table 2: Adsorbents for the Removal of 2,4-Dinitrophenol (2,4-DNP) from Water
| Adsorbent | Source Material | Key Finding(s) | Reference(s) |
| Activated Carbon | Rubber wood | Adsorption is pH-dependent; effective removal demonstrated. | researchgate.net |
| Activated Carbon | Date stones | High adsorption capacity (196.08 mg/g); follows Langmuir isotherm and pseudo-second-order kinetics. | |
| Red Mud | Aluminum industry waste | Effective for dynamic uptake of 2,4-DNP, with up to 96% removal in column experiments. | researchgate.net |
| Treated Carbon Materials | Graphite, Activated Carbon | Adsorption is influenced by surface oxygen groups and acid-base character of the adsorbent. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 1-(2,4-dinitrophenyl)pyrrolidine typically involves nucleophilic aromatic substitution, a robust but often environmentally taxing process. Future research is increasingly focused on developing greener, more sustainable synthetic routes. This involves the use of eco-friendly solvents, catalyst-free conditions, and energy-efficient techniques.
Key areas of development include:
Green Solvents: An emerging trend is the use of greener solvent systems, such as ethanol-water mixtures, to facilitate reactions. For instance, a sustainable approach for synthesizing novel pyrrolidine-fused spirooxindoles has been developed using a one-pot, three-component domino reaction in an EtOH–H2O medium at room temperature without a catalyst. rsc.org This methodology is notable for its high yields and the avoidance of toxic solvents and complex purification steps like column chromatography. rsc.org
Catalyst-Free Reactions: The development of catalyst-free synthetic methods is a significant step towards sustainability. The aforementioned domino reaction for spirooxindoles is a prime example, demonstrating that complex molecular architectures can be assembled efficiently without the need for metal or acid catalysts. rsc.org
Ultrasound-Promoted Synthesis: Ultrasound irradiation is another promising green technique. It has been successfully employed in the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a biodegradable catalyst in ethanol (B145695). rsc.org This method features a clean reaction profile, easy work-up, excellent yields, and significantly reduced reaction times. rsc.org
Bio-based Precursors: There is a growing interest in utilizing biomass-derived feedstocks for chemical synthesis. For example, levulinic acid, a well-known biorefinery platform chemical, is a precursor for producing N-alkyl-5-methyl-2-pyrrolidones through reductive amination. researchgate.net Exploring similar bio-based routes for the pyrrolidine (B122466) moiety could significantly enhance the sustainability profile of its dinitrophenyl derivatives.
| Synthetic Strategy | Key Features | Compound Class | Reference |
| Domino Reaction | One-pot, three-component, catalyst-free, EtOH/H₂O solvent, room temperature. | Pyrrolidine-fused spirooxindoles | rsc.org |
| Ultrasound Irradiation | One-pot, multicomponent, citric acid catalyst, ethanol solvent, rapid reaction. | Substituted 3-pyrrolin-2-ones | rsc.org |
| Reductive Amination | Use of bio-based levulinic acid, heterogeneous catalysis. | N-alkyl-5-methyl-pyrrolidones | researchgate.net |
Advanced Mechanistic Insights into Complex Dinitrophenyl-Pyrrolidine Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions, controlling selectivity, and discovering new transformations. For reactions involving the this compound scaffold, future research will likely leverage a combination of experimental and computational techniques to unravel complex mechanistic pathways.
Kinetic studies have been fundamental in elucidating the mechanisms of reactions involving dinitrophenyl compounds. For example, the pyridinolysis of 2,4-dinitrophenyl O-ethyl dithiocarbonates was shown to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov Similar detailed kinetic analyses of reactions with this compound could provide valuable insights.
Computational studies, particularly using Density Functional Theory (DFT), are becoming indispensable for mechanistic investigations. DFT can be used to:
Model Reaction Pathways: As demonstrated in the copper-catalyzed intramolecular C–H amination for pyrrolidine synthesis, DFT calculations can help to propose and validate catalytic cycles, such as a Cu(I)/Cu(II) pathway. nih.gov
Analyze Intermediates: Researchers have isolated and structurally characterized key intermediates, like a fluorinated copper(II) complex, to support proposed mechanisms. nih.gov
Explain Reactivity and Selectivity: In cycloaddition reactions to form pyrrolidine derivatives, computational results can define the polar nature of the mechanism and explain why a reaction occurs on only one of two available reactive sites. mdpi.com
A proposed mechanism for the reaction of a specific fluorescent probe with pyrrolidine involves a sequence of ring-opening, isomerization, and cyclization, which was supported by both spectroscopic analysis and validation experiments. nih.gov Applying such integrated approaches to the reactions of this compound will be a key future direction.
Rational Design of Highly Selective and Potent Bioactive Compounds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for efficient exploration of pharmacophore space. nih.gov The dinitrophenyl group, while often used as a reactive handle, also contributes to the electronic properties of the molecule, which can be tuned for specific biological targets. nih.gov Future research will focus on the rational design of new bioactive compounds based on the this compound core.
This rational design process involves:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and evaluating the impact on biological activity is a cornerstone of drug discovery. For example, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, a series of descarboxamide analogues of a lead compound were designed and synthesized, leading to an aminopyrrolidine analogue with improved potency and selectivity. nih.gov
Target-Oriented Design: Based on the X-ray crystal structures of inhibitors bound to their target enzymes, new analogues can be designed to optimize interactions. nih.gov This approach has been used to develop inhibitors for targets like the Membrane Associated Proteins in Eicosanoid and Glutathione (B108866) metabolism (MAPEG) family, where 2,4-dinitro-biphenyl-based compounds were identified as potent inhibitors. nih.gov
Bioisosteric Replacement and Scaffolding: The pyrrolidine scaffold itself can be modified or used as a building block. For instance, introducing a pyrrolidine group into the 4-position of a piperidine (B6355638) ring in a series of PPARδ agonists was found to enhance activity and selectivity. nih.gov
| Target/Activity | Pyrrolidine Derivative Class | Key Finding | Reference |
| Neuronal Nitric Oxide Synthase (nNOS) Inhibition | L-nitroargininylaminopyrrolidines | Aminopyrrolidine analogue 3 showed better potency and selectivity for nNOS. | nih.gov |
| β-N-Acetylhexosaminidase Inhibition | N-acetylamino pyrrolidine analogues | The N-acetylamino group and specific ring configurations are crucial for potent inhibition. | nih.gov |
| PPARδ Agonism (Anti-inflammatory) | 4-(1-Pyrrolidinyl)piperidine structures | Introduction of a pyrrolidine group enhanced hPPARδ activity and subtype selectivity. | nih.gov |
| Analgesic and Anti-inflammatory | N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | Compounds A-1 and A-4 were identified as promising leads for NSAID development. | nih.gov |
Integration with Advanced Computational and Machine Learning Approaches for Discovery
The integration of computational chemistry and machine learning (ML) is revolutionizing chemical research and drug discovery. bohrium.comnih.gov These tools can accelerate the discovery process, reduce costs, and predict molecular properties with increasing accuracy. harvard.edu For this compound and its derivatives, these approaches offer several exciting avenues.
Virtual Screening and Docking: Molecular docking can be used to predict the binding mode and affinity of derivatives against biological targets. This was used to identify 2,4-dinitro-biphenyl-based compounds as inhibitors of LTC4S and FLAP by evaluating their putative binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed to identify the bioactive conformation of a molecule and guide the design of new, more potent analogues. nih.gov
Machine Learning for Property Prediction: ML models, particularly deep neural networks, are increasingly used to predict a wide range of properties, including bioactivity, toxicity, and physicochemical characteristics. bohrium.comharvard.edu These models can be trained on existing data for pyrrolidine and dinitrophenyl compounds to screen virtual libraries for promising new candidates.
De Novo Design: Generative ML models can design entirely new molecules with desired properties from scratch, offering a powerful tool for exploring novel chemical space around the dinitrophenyl-pyrrolidine scaffold. harvard.edu
Challenges remain, particularly the need for large, high-quality datasets for training ML models, but the potential to accelerate discovery is immense. mdpi.com
Exploration in Niche Material Science Applications and Device Integration
While much of the focus on dinitrophenyl-pyrrolidine derivatives is in the biological realm, their unique chemical and physical properties make them potential candidates for material science applications. The presence of the electron-withdrawing dinitrophenyl group and the versatile pyrrolidine ring allows for the creation of materials with specific electronic, optical, or reactive functionalities.
Future research could explore:
Functional Polymers: The ability of the compound to participate in various chemical reactions makes it a candidate for incorporation into polymers, potentially creating materials with enhanced thermal stability, specific reactivity, or charge-transport properties.
Energetic Materials: Dinitrophenyl compounds are a well-known class of energetic materials. While 2,4,6-trinitrotoluene (B92697) (TNT) is the most famous, related compounds like 2,4-dinitroanisole (B92663) (DNAN) are explored as less sensitive alternatives. nih.gov The properties of this compound could be evaluated in this context, although this would require extensive safety and performance characterization. Research into fluorodinitrobenzene derivatives, for example, shows how substitutions can be used to tune properties like melting point and sensitivity for applications as melt-cast explosives or energetic plasticizers. researchgate.net
Sensors and Probes: The reactivity of the dinitrophenyl group towards nucleophiles could be harnessed to develop chemical sensors. A fluorescent probe for the specific detection of pyrrolidine has been developed, demonstrating a principle that could potentially be inverted to use a pyrrolidine-containing molecule to detect other analytes. nih.gov
Q & A
How can the synthesis of 1-(2,4-dinitrophenyl)pyrrolidine be optimized for high yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) between pyrrolidine and 1-chloro-2,4-dinitrobenzene. Key optimizations include:
- Solvent Choice : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) enhances reaction rates due to polar aprotic conditions .
- Catalysis : Acetic acid (1 mol%) can improve NAS efficiency by stabilizing intermediates .
- Temperature : Reactions conducted at 273 K (0°C) minimize side reactions like nitro group reduction .
- Purification : Column chromatography (silica gel, ethanol recrystallization) yields >95% purity .
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Solvent | DCM/DMSO | 75-85% | |
| Catalyst | Acetic acid | 80% | |
| Temp. | 273 K | 85% |
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify substituent positions (e.g., pyrrolidine C-H protons at δ 1.8–3.2 ppm; aromatic protons at δ 8.2–8.9 ppm) .
- ATR-FTIR : Nitro group stretches (1520 cm and 1340 cm) confirm dinitrophenyl attachment .
- X-ray Diffraction : Resolves molecular conformation (e.g., envelope-shaped pyrrolidine ring, dihedral angles between aromatic planes) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 265) verifies molecular weight .
How does the reactivity of this compound differ from analogous piperidine derivatives in nucleophilic substitution?
Methodological Answer:
Pyrrolidine’s smaller ring size (5-membered vs. 6-membered piperidine) increases ring strain, accelerating NAS. For example:
- Base Sensitivity : Pyrrolidine derivatives show NaOH-independent kinetics in aqueous dioxane, unlike piperidine, which requires base catalysis .
- Steric Effects : Pyrrolidine’s planar conformation facilitates aromatic ring attack, reducing activation energy by ~15 kJ/mol compared to piperidine .
What advanced applications exist for this compound in catalysis or medicinal chemistry?
Methodological Answer:
- Organocatalysis : The nitro groups act as electron-withdrawing groups (EWGs), enhancing Lewis acidity for asymmetric synthesis (e.g., dihydroquinolin-4(1H)-one derivatives) .
- Bioactive Scaffolds : Structural analogs (e.g., spirooxindole-pyrrolidines) inhibit monoamine oxidase (MAO) and atrial natriuretic peptide receptors .
- Ligand Design : Pyrrolidine’s nitrogen lone pair coordinates metals (e.g., Cu, Pd), enabling cross-coupling reactions .
How can researchers resolve contradictions in kinetic data for this compound reactions?
Methodological Answer:
Discrepancies often arise from solvent polarity or competing mechanisms. Strategies include:
- Solvent Screening : Compare rates in DMSO (polar aprotic) vs. water (protic) to isolate solvent effects .
- Isotopic Labeling : N-labeled pyrrolidine tracks intermediates via N NMR .
- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict transition states and validate experimental activation parameters .
What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation (H313 hazard) .
- Spill Management : Neutralize with sodium bicarbonate (5% w/v) and adsorb with vermiculite .
- Storage : Keep in amber glass at 2–8°C under inert gas (Ar/N) to prevent nitro group decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
